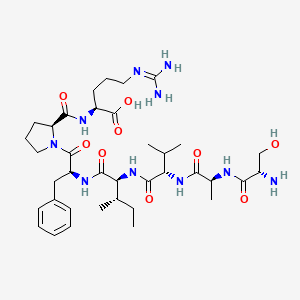![molecular formula C14H13NO B14186699 {4-[(E)-(Phenylimino)methyl]phenyl}methanol CAS No. 922525-35-7](/img/structure/B14186699.png)
{4-[(E)-(Phenylimino)methyl]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(E)-(Phenylimino)methyl]phenyl}methanol is an organic compound characterized by the presence of a phenyl group attached to a methanol moiety through an imine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-(Phenylimino)methyl]phenyl}methanol typically involves the condensation reaction between 4-formylphenylmethanol and aniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction can be represented as follows:
4-Formylphenylmethanol+Aniline→4-[(E)-(Phenylimino)methyl]phenylmethanol
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(E)-(Phenylimino)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 4-[(E)-(Phenylimino)methyl]benzaldehyde.
Reduction: Formation of 4-[(E)-(Phenylamino)methyl]phenylmethanol.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
{4-[(E)-(Phenylimino)methyl]phenyl}methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of {4-[(E)-(Phenylimino)methyl]phenyl}methanol involves its interaction with molecular targets through the imine group. The compound can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The phenyl group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(Phenyldiazenyl)methyl]phenol
- 4-[(E)-(Phenylimino)methyl]benzaldehyde
- 4-[(E)-(Phenylimino)methyl]phenylmethane
Uniqueness
{4-[(E)-(Phenylimino)methyl]phenyl}methanol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its methanol moiety differentiates it from other similar compounds, influencing its solubility and interaction with biological targets.
Propiedades
Número CAS |
922525-35-7 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
[4-(phenyliminomethyl)phenyl]methanol |
InChI |
InChI=1S/C14H13NO/c16-11-13-8-6-12(7-9-13)10-15-14-4-2-1-3-5-14/h1-10,16H,11H2 |
Clave InChI |
OTSIZORGXNDCHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine](/img/structure/B14186639.png)
![Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14186645.png)

![3-[(4-Ethenylphenyl)methyl]oxolan-2-one](/img/structure/B14186651.png)

![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)
![4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid](/img/structure/B14186665.png)



![Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14186683.png)

![N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide](/img/structure/B14186689.png)
